molecular formula C19H18N4OS B6113793 N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide

Cat. No. B6113793
M. Wt: 350.4 g/mol
InChI Key: GKXFDZWMBJGKFE-UHFFFAOYSA-N
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Description

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide, also known as TQ-A, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is of particular interest due to its ability to modulate various biochemical and physiological processes, making it a promising candidate for further research.

Mechanism of Action

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide works by modulating various biochemical pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide also activates certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, its use in experiments may be limited by its solubility and stability, which may vary depending on the experimental conditions.

Future Directions

There are a number of potential future directions for research on N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide. One area of interest is its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective properties. Additionally, further research is needed to fully understand the mechanisms of action of N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide and its potential applications in medicine.

Synthesis Methods

The synthesis of N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide involves a multi-step process that includes the condensation of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reduction of the resulting intermediate with sodium dithionite. This is then reacted with 2-bromo-3-thiopheneacetic acid to yield N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide.

Scientific Research Applications

N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(9-13-6-8-25-12-13)22-16-4-1-5-17-15(16)11-21-19(23-17)14-3-2-7-20-10-14/h2-3,6-8,10-12,16H,1,4-5,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXFDZWMBJGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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